![molecular formula C14H19N5O B5217808 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, also known as EPAC activator, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. EPAC activator is a specific agonist for Exchange Protein Activated by cAMP (EPAC), which is a signaling protein involved in various cellular processes.
Wirkmechanismus
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator specifically activates N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, which is a signaling protein involved in various cellular processes such as cell proliferation, differentiation, and migration. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide is activated by the binding of cAMP, which induces a conformational change in N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, leading to the activation of downstream signaling pathways. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator mimics the effect of cAMP and directly activates N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been shown to have various biochemical and physiological effects, including the activation of the AKT and ERK signaling pathways, which are involved in cell proliferation and survival. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has also been shown to modulate calcium signaling and regulate ion channel activity, which is important in various physiological processes such as neuronal signaling and cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has several advantages for lab experiments, including its specificity for N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide and its ability to activate downstream signaling pathways. However, N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator also has some limitations, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator research, including the development of more potent and specific N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activators, the investigation of N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator in other disease models, and the elucidation of the downstream signaling pathways activated by N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator. In addition, the development of N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator as a therapeutic agent for various diseases is an exciting prospect for future research.
Synthesemethoden
The synthesis of N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator involves several steps, starting with the reaction between 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid and 2-bromoethylamine hydrobromide to form 1-ethyl-3,5-dimethyl-1-(2-bromoethyl)pyrazole-4-carboxamide. This intermediate is then reacted with 2-pyrazinecarboxylic acid to obtain the final product, N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been extensively studied in scientific research due to its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been shown to improve glucose homeostasis and insulin sensitivity in diabetic mice, and it has also been shown to inhibit tumor growth and metastasis in various cancer models. In addition, N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been demonstrated to have cardioprotective effects in ischemic heart disease models.
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-19-11(3)12(10(2)18-19)5-6-17-14(20)13-9-15-7-8-16-13/h7-9H,4-6H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOPSALQHWEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCNC(=O)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.